molecular formula C11H11N3O B1676328 Metamfazone CAS No. 54063-49-9

Metamfazone

Cat. No. B1676328
CAS RN: 54063-49-9
M. Wt: 201.22 g/mol
InChI Key: HARUKDOMEBNBIV-UHFFFAOYSA-N
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Description

Metamfazone is a biochemical . It has a molecular formula of C11H11N3O . The compound contains a total of 27 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 hydrazone .


Molecular Structure Analysis

Metamfazone’s molecular structure includes 27 bonds in total: 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 hydrazone . Its molecular formula is C11H11N3O .


Physical And Chemical Properties Analysis

Metamfazone’s molecular formula is C11H11N3O . It contains a total of 27 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 hydrazone .

Scientific Research Applications

Meta-Research in the Scientific Ecosystem

Meta-research, or research-on-research, examines efficiency, quality, and bias in scientific studies. This discipline is vital in calibrating the scientific ecosystem towards higher standards. It provides empirical evidence that informs the generation and refinement of reform initiatives. Meta-research involves identifying problems, investigating them, developing solutions, and evaluating these solutions. This approach is crucial for the continuous evolution of the scientific ecosystem and maximizes its potential through empirical evidence-based guidance (Hardwicke et al., 2019).

Metabolomics in Nutritional Research

Metabolomics, the study of metabolic changes in biological systems, is increasingly used in nutritional research. It provides insights into the response to dietary interventions. For instance, a study on the metabolic changes following an energy-restricted diet in overweight adults revealed significant alterations in fatty acid profiles. This approach helps in understanding the metabolic impacts of dietary changes and can be an effective tool in nutritional science and health improvement (Perez-Cornago et al., 2014).

Meta-Analysis in Clinical Studies

Meta-analysis is a powerful method for combining data from clinical studies, particularly in assessing drug safety and treatment efficacy. It is especially useful for rare events, where standard methods may be less effective. Meta-analysis helps in making inferences about relative risks between treatment groups, providing crucial insights for clinical decisions and policy-making (Cai et al., 2010).

Metabolomics in Traditional Chinese Medicine

Metabolomics is instrumental in the study of Traditional Chinese Medicine (TCM), highlighting its pharmacological bioactivity and biochemical mechanisms. It aligns with the holistic approach of TCM, offering comprehensive detection of metabolic changes. This integration of metabolomics in TCM can significantly advance the understanding and development of new treatments and drugs (Wang et al., 2017).

Metabolomics in Drug Discovery

Metabolomics is crucial in drug discovery, providing a dynamic picture of biological systems and identifying new biomarkers for diseases. This approach is significant in the modernization of TCM and can be applied to other fields of medical research, offering new insights into pathogenesis and pharmacodynamics (Chu et al., 2015).

properties

IUPAC Name

4-amino-6-methyl-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-7-10(12)11(15)14(13-8)9-5-3-2-4-6-9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARUKDOMEBNBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202393
Record name Metamfazone [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metamfazone

CAS RN

54063-49-9
Record name Metamfazone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metamfazone [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAMFAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q0YU79408
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
PD DAVID HOSFORD… - Progress in Medicinal …, 1990 - books.google.com
The existence of a platelet-activating substance was first suggested between 1966 and 1969 when evidence was obtained for a complement-independent, antigen-induced activation of …
Number of citations: 2 books.google.com
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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